塞拉菌素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

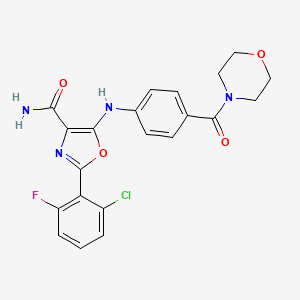

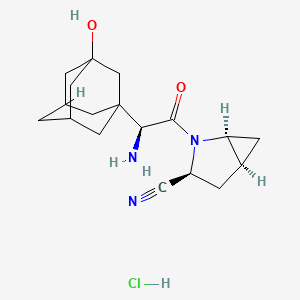

Selamectin is a topical parasiticide and anthelminthic used primarily in veterinary medicine. It is effective against a variety of parasites, including heartworms, fleas, ear mites, sarcoptic mange, and certain types of ticks in dogs, as well as heartworms, fleas, ear mites, hookworms, and roundworms in cats . Selamectin is structurally related to ivermectin and milbemycin .

科学研究应用

Selamectin has a wide range of applications in scientific research:

Veterinary Medicine: It is extensively used to treat and prevent parasitic infections in dogs and cats.

Antimicrobial Research: Recent studies have shown that selamectin has potential as an antimicrobial agent against hospital-acquired infections caused by Staphylococcus aureus.

Parasitology: It is used to study the mechanisms of parasitic infections and the development of resistance in parasites.

Pharmacology: Selamectin is used to investigate the pharmacokinetics and pharmacodynamics of avermectin derivatives.

作用机制

Target of Action

Selamectin primarily targets glutamate-gated chloride channels located at muscle synapses . These channels play a crucial role in the transmission of electrical impulses in the muscle and nerves of invertebrates .

Mode of Action

Selamectin disables parasites by activating these glutamate-gated chloride channels . It activates the chloride channel without desensitization, allowing chloride ions to enter the nerve cells . This influx of chloride ions causes neuromuscular paralysis , impaired muscular contraction, and eventually leads to the death of the parasite .

Biochemical Pathways

The biochemical pathway affected by Selamectin involves the amplification of the glutamate effects on the invertebrates-specific gated chloride channel . This amplification prevents the transmission of electrical impulses in the muscle and nerves of invertebrates, leading to paralysis and death .

Pharmacokinetics

Selamectin is rapidly absorbed transdermally and is rapidly eliminated . The mean terminal half-life and maximum plasma concentrations of Selamectin were found to be 0.93 days and 91.7 ng/mL, respectively, for rabbits in the 10 mg/kg group, and 0.97 days and 304.2 ng/mL, respectively, for rabbits in the 20 mg/kg group . In both dogs and cats, most Selamectin is excreted through feces and only a small amount through urine, mostly in the form of the parent molecule .

Result of Action

The result of Selamectin’s action is the effective treatment and prevention of infections of heartworms, fleas, ear mites, sarcoptic mange (scabies), and certain types of ticks in dogs, and prevention of heartworms, fleas, ear mites, hookworms, and roundworms in cats . It also removes 2 types of lungworm in cats and one type of lungworm in dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Selamectin. For instance, when administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . This could potentially have ecotoxic impacts on non-target organisms such as plants and soil invertebrates . Therefore, the prudent use of Selamectin is recommended to reduce negative effects on the environment .

生化分析

Biochemical Properties

Selamectin interacts with various enzymes and proteins in the body of parasites. It binds to glutamate-gated chloride ion channels, which are common in invertebrates. This binding disrupts normal nerve and muscle function, leading to paralysis and death of the parasite .

Cellular Effects

Selamectin has a profound impact on the cells of parasites. It disrupts normal cellular processes, including cell signaling pathways and metabolic processes. By binding to specific ion channels, Selamectin alters the electrical properties of nerve and muscle cells, leading to paralysis .

Molecular Mechanism

The molecular mechanism of Selamectin involves its binding to glutamate-gated chloride ion channels in nerve and muscle cells of invertebrates. This binding causes hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .

Dosage Effects in Animal Models

The effects of Selamectin vary with different dosages in animal models. At therapeutic doses, it is highly effective against a variety of parasites. At high doses, adverse effects such as toxicity can occur .

Subcellular Localization

Due to its lipophilic nature, it is believed to cross cell membranes and reach intracellular targets .

准备方法

Selamectin is synthesized starting from doramectin, another avermectin derivative. The synthetic route involves several key steps:

Hydrogenation: Doramectin undergoes hydrogenation to reduce specific double bonds.

Oxidation: The hydrogenated product is then oxidized to introduce necessary functional groups.

Oximation: The oxidized intermediate undergoes oximation to form the oxime derivative.

Desugaring: Finally, the oxime derivative is desugared to yield selamectin

This process is efficient, with high yields and low costs, making it suitable for large-scale industrial production .

化学反应分析

Selamectin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to introduce or modify functional groups.

Reduction: Reduction reactions can be used to alter specific double bonds within the molecule.

Substitution: Selamectin can undergo substitution reactions, particularly at positions where functional groups are present.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like manganese dioxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

相似化合物的比较

Selamectin is part of the avermectin family, which includes compounds like ivermectin, abamectin, doramectin, eprinomectin, and moxidectin . These compounds share a similar structure but differ in their specific functional groups and pharmacokinetic properties. For example:

Ivermectin: Widely used in both human and veterinary medicine, effective against a broad range of parasites.

Doramectin: Similar to selamectin but with different pharmacokinetic properties, often used in livestock.

Abamectin: Primarily used as an agricultural pesticide.

Selamectin is unique in its high safety profile and effectiveness against a wide range of parasites, making it particularly suitable for use in pets .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Selamectin involves the conversion of avermectin B1a to Selamectin through a series of chemical reactions.", "Starting Materials": [ "Avermectin B1a", "Methyltrioxorhenium", "Sodium borohydride", "Sodium hydride", "Methyl iodide", "Sodium methoxide", "Sodium hydroxide", "Methanol", "Tetrahydrofuran", "Acetic acid", "Water" ], "Reaction": [ "Avermectin B1a is reacted with methyltrioxorhenium and sodium borohydride in methanol to form 8,9-Z-avermectin B1a.", "8,9-Z-avermectin B1a is reacted with sodium hydride and methyl iodide in tetrahydrofuran to form 8,9-Z-Selamectin.", "8,9-Z-Selamectin is reacted with sodium methoxide in methanol to form 8,9-E-Selamectin.", "8,9-E-Selamectin is reacted with sodium hydroxide and acetic acid in water to form Selamectin." ] } | |

CAS 编号 |

220119-17-5 |

分子式 |

C43H63NO11 |

分子量 |

770.0 g/mol |

IUPAC 名称 |

(6R,24S)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3/t24?,26?,28?,31?,32?,33?,34?,35?,37?,38?,39?,40?,42-,43-/m1/s1 |

InChI 键 |

AFJYYKSVHJGXSN-KHLCAKHKSA-N |

手性 SMILES |

CC1CC[C@]2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

规范 SMILES |

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Selamectin; Revolution; Stronghold; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。